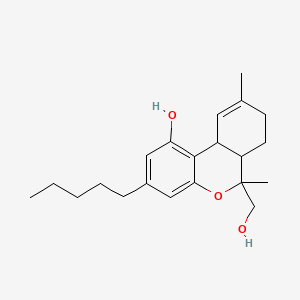
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains a benzopyran structure, which is a common motif in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with 2H-1-benzopyran-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds like methyl orange and Congo red, which also contain azo groups and are used as dyes.
Benzopyran Derivatives: Compounds such as coumarins and flavonoids, which share the benzopyran structure and have various biological activities.
Uniqueness
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is unique due to its specific combination of azo and benzopyran structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112517-48-3 |
|---|---|
Fórmula molecular |
C22H13Cl2N3O3 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)imino-2-hydroxy-N'-(2-oxochromen-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-14-9-10-17(16(24)12-14)26-27-21(15-6-2-3-7-19(15)28)25-18-11-13-5-1-4-8-20(13)30-22(18)29/h1-12,28H |
Clave InChI |
RPJUBNRSPCQVQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=C(C3=CC=CC=C3O)N=NC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


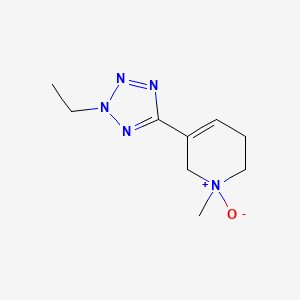
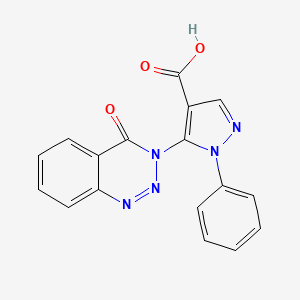

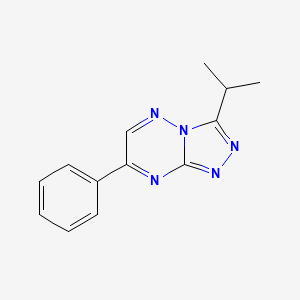
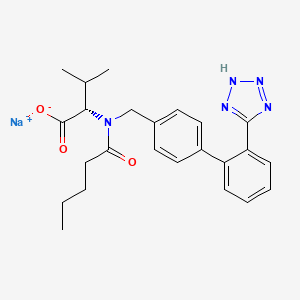
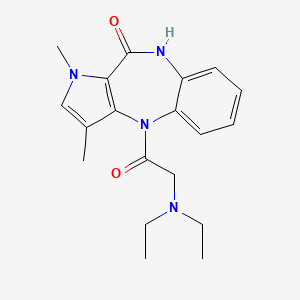



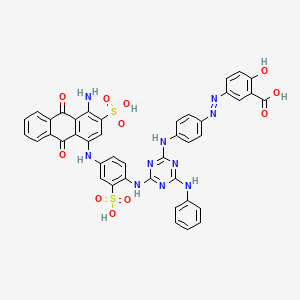


![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
